3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 2703779-55-7
VCID: VC11545672
InChI: InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-6-7(5-8(13)14)9(15)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)
SMILES:
Molecular Formula: C11H19NO6
Molecular Weight: 261.27 g/mol

3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid

CAS No.: 2703779-55-7

Cat. No.: VC11545672

Molecular Formula: C11H19NO6

Molecular Weight: 261.27 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid - 2703779-55-7

Specification

CAS No. 2703779-55-7
Molecular Formula C11H19NO6
Molecular Weight 261.27 g/mol
IUPAC Name 4-methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-oxobutanoic acid
Standard InChI InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-6-7(5-8(13)14)9(15)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)
Standard InChI Key QEPSONLKTZFXKQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC(CC(=O)O)C(=O)OC

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular structure features a central gamma-keto acid backbone (4-oxobutanoic acid) substituted with a Boc-protected aminomethyl group at the 3-position and a methoxy ester at the 4-position. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₁H₁₉NO₆
Molecular Weight261.27 g/mol
Exact Mass261.12123733 Da
Topological Polar Surface102 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds8

These properties, derived from computational and experimental analyses, underscore the compound’s moderate polarity and conformational flexibility. The Boc group (tert-butoxycarbonyl) is a sterically bulky protecting group that shields primary amines from undesired reactions during synthesis, while the methoxy ester enhances solubility in organic solvents.

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis involves a two-step strategy to install the Boc group and methoxy ester:

Step 1: Boc Protection of the Amine
A primary amine precursor reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N) as a base. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc₂O, releasing tert-butanol as a byproduct.

Step 2: Esterification and Purification
The intermediate undergoes methoxy esterification using methanol and an acid catalyst (e.g., H₂SO₄). Subsequent purification via vacuum distillation or column chromatography isolates the final product in high yield (typically 75–85%).

Industrial-Scale Considerations

Patent literature highlights analogous processes for related gamma-keto esters, emphasizing the importance of halogenation and oxidative steps to introduce functional diversity . For example, EP1097919A2 details the halogenation of γ-keto esters using N-bromosuccinimide (NBS) or sulfuryl chloride, which could be adapted for derivatives of this compound . Critical parameters include:

  • Temperature control (0–25°C) to minimize side reactions.

  • Stoichiometric use of halogenating agents to ensure complete conversion .

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The Boc group’s acid-labile nature makes this compound indispensable in solid-phase peptide synthesis (SPPS). It temporarily protects amino groups during coupling reactions, preventing unintended side-chain interactions. Deprotection is achieved under mild acidic conditions (e.g., trifluoroacetic acid), leaving other functional groups intact.

Pharmaceutical Intermediates

The compound serves as a precursor to HIV protease inhibitors and enzyme inhibitors. For instance, its structural analogs are intermediates in synthesizing optically active epoxypropane derivatives, which are pivotal for drugs like Ro31-8959 and VX478 . The gamma-keto acid moiety also participates in aldol condensations to form carbon-carbon bonds in complex alkaloids.

Comparative Analysis of Structural Analogs

The table below contrasts this compound with related Boc-protected gamma-keto acids:

Compound NameMolecular FormulaUnique Features
Methyl (3S)-3-{[(Boc)amino}-4-oxopentanoateC₁₂H₂₁NO₅Additional methyl group enhances lipophilicity.
4-(4-Boc-piperazin-1-yl)-4-oxobutanoic acidC₁₃H₂₃N₂O₅Piperazine ring enables metal coordination.
(S)-2-Boc-amino-3-(4-methoxyphenyl)propanoateC₁₆H₂₃NO₅Aryl substituent aids π-π stacking in drug design.

Research Advancements and Future Directions

Catalytic Asymmetric Syntheses

Recent studies explore enantioselective routes to gamma-keto acids using organocatalysts like proline derivatives. Such methods could streamline the production of chiral intermediates for antiviral agents .

Green Chemistry Initiatives

Efforts to replace halogenated solvents (e.g., dichloromethane) with ionic liquids or supercritical CO₂ aim to reduce environmental impact while maintaining reaction efficiency .

Targeted Drug Delivery Systems

Functionalization of the methoxy ester with polyethylene glycol (PEG) chains is being investigated to improve the compound’s pharmacokinetic profile in prodrug formulations.

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